molecular formula C10H8O4 B14593396 7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione CAS No. 61424-89-3

7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione

Cat. No.: B14593396
CAS No.: 61424-89-3
M. Wt: 192.17 g/mol
InChI Key: DGYQYGAXWYTNEK-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of resorcinol and acetoacetic ester in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of 7-oxo-5-methyl-2H-1-benzopyran-2,4(3H)-dione.

    Reduction: Formation of 7-hydroxy-5-methyl-2H-1,2,3,4-tetrahydrobenzopyran-2,4(3H)-dione.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with similar biological activities.

    Flavonoids: A class of compounds with a similar benzopyran core and diverse biological properties.

Uniqueness

7-Hydroxy-5-methyl-2H-1-benzopyran-2,4(3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its hydroxyl and methyl groups contribute to its distinct properties compared to other benzopyran derivatives.

Properties

CAS No.

61424-89-3

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-hydroxy-5-methylchromene-2,4-dione

InChI

InChI=1S/C10H8O4/c1-5-2-6(11)3-8-10(5)7(12)4-9(13)14-8/h2-3,11H,4H2,1H3

InChI Key

DGYQYGAXWYTNEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CC(=O)O2)O

Origin of Product

United States

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